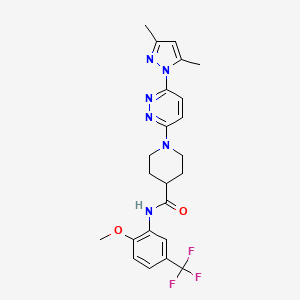
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide" is a complex molecule that appears to be related to the field of medicinal chemistry, particularly in the context of antimycobacterial activity. The structure suggests the presence of a pyrazole moiety, which is a common feature in compounds with biological activity. The molecule also contains a piperidine ring, which is often seen in drug molecules due to its favorable interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been explored in the literature. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the core pyrazole structure of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized spectroscopically, as seen in the study where the structures of synthesized compounds were determined using this method . The presence of substituents such as 3,5-dimethyl groups on the pyrazole ring and the trifluoromethyl group on the phenyl ring could influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary significantly depending on the substituents and reaction conditions. For example, the reaction of acid chloride with 2,3-diaminopyridine can lead to different products, such as the formation of a 3H-imidazo[4,5-b]pyridine derivative under basic conditions in benzene for 5 hours . This indicates that the compound may also undergo various chemical reactions, leading to a diverse range of products depending on the specific conditions applied.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide" are not detailed in the provided papers, related compounds such as imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antimycobacterial activity . These compounds have shown considerable activity against drug-sensitive and resistant MTB strains, indicating that the compound may also possess similar properties, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has been explored for their potential anti-inflammatory and analgesic activities. These compounds demonstrate significant inhibitory activity on COX-2 selectivity, highlighting their potential in drug development for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antioxidant and Antitumor Activities : Research into pyrazolopyridines has shown that certain derivatives possess notable antioxidant, antitumor, and antimicrobial activities. This suggests that compounds with pyrazole and pyridine units could be valuable in the development of new therapeutic agents targeting various diseases (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).
GyrB Inhibitors Against Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. This research indicates the importance of molecular hybridization in designing effective compounds against tuberculosis, showcasing the potential of combining different heterocyclic motifs to target specific bacterial enzymes (V. U. Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-14-12-15(2)32(30-14)21-7-6-20(28-29-21)31-10-8-16(9-11-31)22(33)27-18-13-17(23(24,25)26)4-5-19(18)34-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUAPACZWHITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



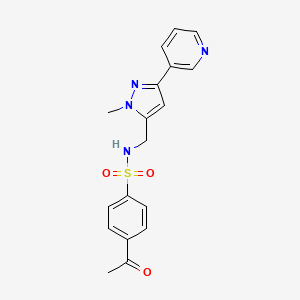
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
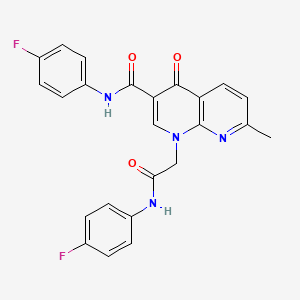
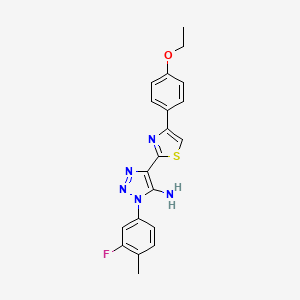
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
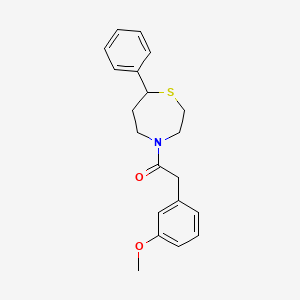

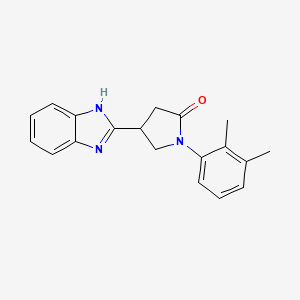
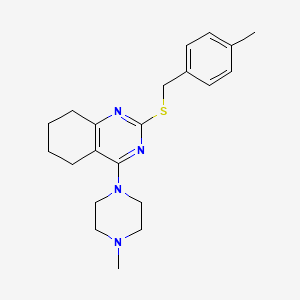
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)